molecular formula C22H26O6 B12320128 Mirandin B

Mirandin B

Katalognummer: B12320128
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: MRRHZTMSIVTFSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mirandin B is a natural compound classified under the lignans category. It is derived from the trunk wood of Nectandra miranda, a plant belonging to the Lauraceae family. The compound has a molecular formula of C22H26O6 and a molecular weight of 386.438 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mirandin B involves the isolation of neolignans from a benzene extract of Nectandra miranda trunk wood . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the extraction of the compound using organic solvents followed by purification techniques such as chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, the production of such natural compounds on an industrial scale would involve large-scale extraction from plant sources, followed by purification and quality control processes to ensure the desired purity and potency.

Analyse Chemischer Reaktionen

Types of Reactions: Mirandin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Mirandin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its potential effects on cellular processes and its role in various biological pathways. In medicine, it is explored for its potential therapeutic applications in treating hypertensive states, anginal throes, and cardiac dilapidation. In industry, this compound may be used in the development of new materials and products.

Wirkmechanismus

The mechanism of action of Mirandin B involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in cardiovascular health. The exact molecular targets and pathways are not fully elucidated, but ongoing research aims to uncover the detailed mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Mirandin B is structurally similar to other neolignans, such as Mirandin A and Licarin C . These compounds share a common lignan backbone but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to other similar compounds, this compound may exhibit different pharmacological activities and potential therapeutic applications.

List of Similar Compounds:
  • Mirandin A
  • Licarin C

Conclusion

This compound is a versatile natural compound with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover the detailed mechanisms of action and potential therapeutic applications of this compound, highlighting its importance in the scientific community.

Eigenschaften

Molekularformel

C22H26O6

Molekulargewicht

386.4 g/mol

IUPAC-Name

3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3

InChI-Schlüssel

MRRHZTMSIVTFSK-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.